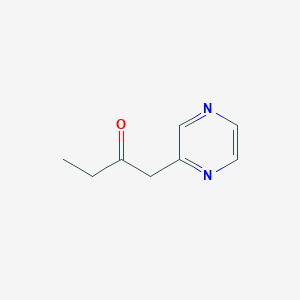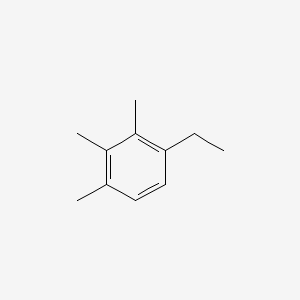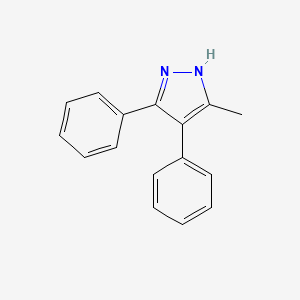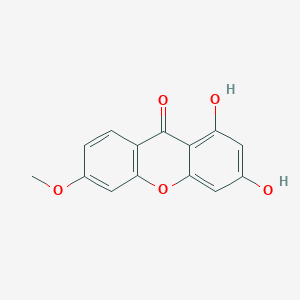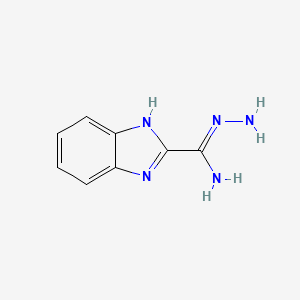
N'-amino-1H-benzimidazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine is an organic compound with the molecular formula C8H8N4.
Métodos De Preparación
The synthesis of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine typically involves the reaction of benzimidazole derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism by which 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in tumor growth and proliferation .
Comparación Con Compuestos Similares
1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which serves as a core structure for many derivatives with diverse biological activities.
Mebendazole: An antiparasitic drug that shares the benzimidazole core but has different substituents, leading to its specific therapeutic use.
Albendazole: Another antiparasitic agent with a benzimidazole core, used to treat a variety of parasitic infections.
The uniqueness of 1-(2H-Benzimidazol-2-ylidene)-1-hydrazinylmethanamine lies in its hydrazinylmethanamine group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C8H9N5 |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
N'-amino-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C8H9N5/c9-7(13-10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,10H2,(H2,9,13)(H,11,12) |
Clave InChI |
NZRFFFJIZXAJPO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C(=N/N)/N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
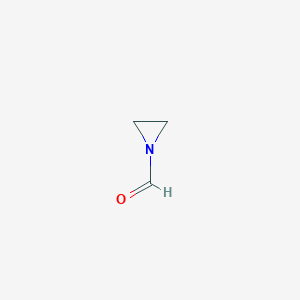
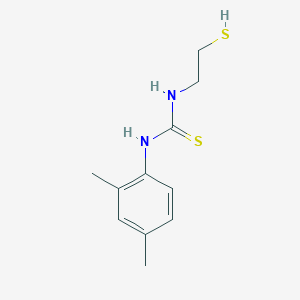
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
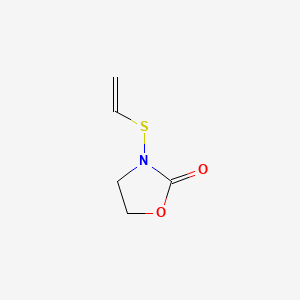
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
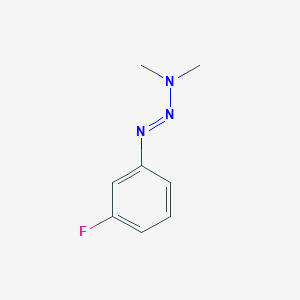
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
